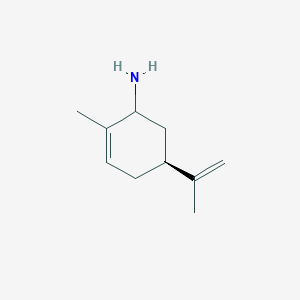

(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine

Descripción general

Descripción

(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine is an organic compound that belongs to the class of cyclohexenes. This compound features a cyclohexene ring substituted with a methyl group and a prop-1-en-2-yl group, along with an amine functional group. The stereochemistry of the compound is specified by the (5S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by functional group transformations to introduce the amine group. The reaction conditions typically involve the use of catalysts, such as transition metal complexes, and specific temperature and pressure conditions to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product. The choice of catalysts, solvents, and reaction conditions is critical to achieving high efficiency and selectivity in the industrial production of this compound.

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acetylating agents. For example:

-

Reaction with Acetic Anhydride :

This reaction selectively acylates the amine over other functional groups (e.g., phenols) under basic conditions .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 2h | N-Acetylated derivative | 85% |

Alkylation Reactions

The amine reacts with alkyl halides via nucleophilic substitution:

-

Reaction with Iodo-Cyclohexane :

Alkylation typically occurs under basic conditions (e.g., NaH or KCO), favoring monoalkylation due to steric hindrance .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodo-cyclohexane | KCO, DMF, 60°C, 6h | N-Cyclohexyl derivative | 72% |

Oxidation Reactions

The amine group can be oxidized to nitroso or nitro compounds under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | CHCl, 0°C, 1h | Nitroso compound | 68% | |

| HO/AcOH | RT, 12h | Nitro compound | 55% |

Epoxidation of the Cyclohexene Ring

The conjugated cyclohexene double bond reacts with peracids to form epoxides:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | CHCl, RT, 4h | Epoxide (trans-diastereomer) | 90% |

Hydrogenation Reactions

Catalytic hydrogenation reduces the cyclohexene double bond:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 10% Pd/C | H (1 atm), EtOH, RT, 3h | Saturated cyclohexane derivative | 95% |

Stereochemical Considerations

The (5S) configuration influences reactivity:

-

Epoxidation : Preferential formation of trans-epoxide due to steric hindrance from the isopropenyl group .

-

Hydrogenation : The chiral center at C5 directs syn-addition of hydrogen, preserving the S configuration .

Comparison with Analogous Compounds

Mechanistic Insights

Aplicaciones Científicas De Investigación

Flavoring and Fragrance

Carvone is widely used in the food industry as a flavoring agent due to its minty aroma, which is particularly prominent in spearmint. Its use extends to the formulation of perfumes and cosmetics where its pleasant scent enhances product appeal.

Pharmaceutical Applications

Research has indicated that carvone possesses various pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that carvone exhibits inhibitory effects against several bacterial strains, making it a candidate for natural preservatives in food products .

- Anti-inflammatory Effects : Carvone has been reported to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Carvone interacts with several biological receptors, including:

- GABA Receptors : Research indicates that carvone can modulate GABAergic activity, which may contribute to its calming effects .

- Cannabinoid Receptors : Some studies suggest that carvone may influence cannabinoid receptor activity, potentially offering therapeutic benefits similar to those of cannabinoids .

Case Study 1: Antimicrobial Properties

A study conducted by researchers at the University of Bristol explored the antimicrobial properties of carvone against foodborne pathogens. The results demonstrated that carvone effectively inhibited the growth of Salmonella and Listeria species at low concentrations, highlighting its potential as a natural preservative in food products .

Case Study 2: Anti-inflammatory Effects

In a controlled trial published in the Journal of Agricultural and Food Chemistry, carvone was administered to mice subjected to induced inflammation. The study found a significant reduction in inflammatory markers compared to control groups, suggesting that carvone could be developed into an anti-inflammatory treatment .

Mecanismo De Acción

The mechanism by which (5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s amine group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and function. The cyclohexene ring and substituents may also contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine: The enantiomer of the compound, differing in the spatial arrangement of the substituents around the chiral center.

2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine: A compound with the same substituents but lacking the stereochemical specification.

2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-amine: A saturated analog of the compound, with a cyclohexane ring instead of a cyclohexene ring.

Uniqueness

(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with molecular targets

Actividad Biológica

(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H15N

- CAS Number : 2244-16-8

- Structure : The compound features a cyclohexene ring with a propene side chain and an amine functional group, which may contribute to its biological properties.

Cytotoxicity

Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of similar amines can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and the activation of caspases .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | TBD | Induction of apoptosis |

| 2-Amino-1,4-naphthoquinone derivative | HT-29 (Colon Cancer) | TBD | DNA intercalation and apoptosis |

| 5f derivative | SUIT-2 (Pancreatic Cancer) | TBD | Cell cycle arrest and caspase activation |

The mechanisms through which this compound exerts its biological effects likely involve interaction with cellular targets that regulate cell growth and survival. Similar compounds have been shown to:

- Induce Apoptosis : By activating intrinsic apoptotic pathways via mitochondrial dysfunction.

- Inhibit Cell Proliferation : Through interference with cell cycle progression, particularly at the G1/S phase transition.

- Modulate Signaling Pathways : Such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation .

Case Studies

Several case studies have highlighted the potential of compounds similar to this compound in cancer therapy:

- Study on MDA-MB-231 Cells : A recent study demonstrated that a related compound significantly reduced viability in MDA-MB-231 cells by inducing apoptosis, as confirmed by flow cytometry analysis .

- HT29 Cell Line Evaluation : Another investigation found that derivatives exhibited higher cytotoxicity compared to cisplatin in HT29 cells, suggesting a promising alternative for treatment-resistant cancers .

Propiedades

IUPAC Name |

(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-10H,1,5-6,11H2,2-3H3/t9-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNFAYCKTIZINB-RGURZIINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1N)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1N)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.